molecular formula C17H19NO6 B571467 Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate CAS No. 1206102-07-9

Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate

Cat. No.: B571467
CAS No.: 1206102-07-9
M. Wt: 333.34
InChI Key: JUVSRACZYLMJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic molecules containing multiple substituents. The preferred International Union of Pure and Applied Chemistry name is methyl 1-(2,3-dihydroxypropyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylate. This nomenclature reflects the structural hierarchy where the pyridine ring serves as the parent structure, with systematic numbering that accounts for the positions of all substituents. Alternative systematic names include methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate and 1-(2,3-Dihydroxypropyl)-4-oxo-3-[(phenylmethyl)oxy]-1,4-dihydro-2-pyridinecarboxylic Acid Methyl Ester.

The structural representation of this compound can be precisely described through multiple chemical notation systems. The canonical Simplified Molecular Input Line Entry System representation is COC(=O)C1=C(C(=O)C=CN1CC(CO)O)OCC2=CC=CC=C2. This notation provides a linear representation that captures the complete connectivity of all atoms within the molecule. The International Chemical Identifier string is InChI=1S/C17H19NO6/c1-23-17(22)15-16(24-11-12-5-3-2-4-6-12)14(21)7-8-18(15)9-13(20)10-19/h2-8,13,19-20H,9-11H2,1H3, which offers an alternative standardized representation that facilitates database searches and computational analysis.

The International Chemical Identifier Key for this compound is JUVSRACZYLMJQD-UHFFFAOYSA-N, providing a unique hash-based identifier that enables unambiguous identification across different chemical databases and information systems. This key represents a fixed-length string derived from the complete International Chemical Identifier string, ensuring reliable cross-referencing capabilities. The structural complexity of this molecule is further emphasized by its classification as a substituted 1,4-dihydropyridine derivative, which places it within a well-established class of biologically active compounds known for their diverse pharmacological properties.

Properties

IUPAC Name

methyl 1-(2,3-dihydroxypropyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-23-17(22)15-16(24-11-12-5-3-2-4-6-12)14(21)7-8-18(15)9-13(20)10-19/h2-8,13,19-20H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVSRACZYLMJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)C=CN1CC(CO)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124000
Record name Methyl 1-(2,3-dihydroxypropyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206102-07-9
Record name Methyl 1-(2,3-dihydroxypropyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206102-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(2,3-dihydroxypropyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The most widely reported method involves alkylation of 1-(2,3-dihydroxypropyl)-4-oxo-3-[(phenylmethyl)oxy]-1,4-dihydro-2-pyridinecarboxylic acid (Intermediate 6) with dimethyl sulfate in the presence of sodium bicarbonate (NaHCO₃). Key parameters include:

Parameter Optimal Range Impact on Yield
SolventN-Methylpyrrolidone (NMP)Higher solubility of intermediates
Temperature28–33°CBalances reaction rate and side reactions
Molar Ratio (NaHCO₃)3.0 eq.Ensures complete deprotonation
Reaction Time14–17 hoursMaximizes conversion

In a representative procedure, 4.302 kg of Intermediate 6 was reacted with 2.34 kg of dimethyl sulfate in NMP/water (28–33°C, 14 h), yielding 3.77 kg (84%) of the target compound after neutralization and crystallization. The use of NMP enhances reagent miscibility, while controlled pH adjustment (to 6.0 with HCl) minimizes ester hydrolysis.

Large-Scale Adaptations

Industrial protocols emphasize cost-effective work-up steps. For example, post-reaction mixtures are quenched with cold brine (20% NaCl) to precipitate the product, reducing organic solvent usage. Filtration and washing with ice-cold water achieve >99% purity, critical for pharmaceutical applications.

Alternative Methylation Strategies

Methyl Iodide-Mediated Esterification

A scaled-down variant employs methyl iodide (1.5 eq.) with NaHCO₃ in NMP at room temperature (20°C, 4 h), achieving 89% yield. This method avoids elevated temperatures, simplifying process control:

Intermediate 6+CH3INaHCO3,NMPTarget Compound+HI\text{Intermediate 6} + \text{CH}3\text{I} \xrightarrow{\text{NaHCO}3, \text{NMP}} \text{Target Compound} + \text{HI}

The lower temperature mitigates side reactions such as oxo-group reduction, while shorter reaction times (4–5 h) improve throughput.

Comparative Analysis of Methylating Agents

Agent Yield Advantages Drawbacks
Dimethyl sulfate84–95%High reactivity, cost-effectiveRequires strict pH control
Methyl iodide89%Mild conditions, fewer side productsHigher cost, slower kinetics

Dimethyl sulfate is preferred for large-scale synthesis due to its economic viability, whereas methyl iodide suits lab-scale reactions requiring high purity.

Critical Intermediates and Raw Materials

Synthesis of Intermediate 6

Intermediate 6 is synthesized from 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid via bromination and subsequent amidation. Patent literature describes bromination with N-bromosuccinimide (NBS) in chlorinated solvents, yielding 3-(benzyloxy)-5-bromo-2-(dimethoxymethyl)pyridin-4(1H)-one, a precursor for further functionalization.

Role of 2,3-Dihydroxypropyl Group

The dihydroxypropyl moiety is introduced via allylation followed by oxidative cleavage. For example, ozonolysis of an allyl intermediate generates the 2,3-dihydroxypropyl side chain, which is stabilized by hydrogen bonding during crystallization.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (ethyl acetate/n-hexane, 2:3) resolves regioisomers, achieving >99% purity. Industrial methods replace chromatography with pH-controlled crystallization, reducing costs.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.59 (d, J = 7.5 Hz, 1H), 5.23 (d, J = 5.4 Hz, 1H), 3.79 (s, 3H).

  • HPLC: Retention time = 8.2 min (99.42% purity).

Challenges and Mitigation Strategies

Hydrolysis of Ester Groups

Prolonged exposure to aqueous acidic conditions during work-up risks ester hydrolysis. Neutralization to pH 6.0 and rapid cooling (≤10°C) minimize degradation.

Byproduct Formation

Side products like 1-(2-oxoethyl) derivatives arise from over-oxidation. Controlled stoichiometry of oxidizing agents (e.g., NaClO₂) and additives (e.g., sulfamic acid) suppress these byproducts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s pharmacological properties.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxylated dihydropyridine compounds.

    Substitution: Various substituted dihydropyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Biology

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Antioxidant Properties: The compound’s structure suggests it may have antioxidant properties, useful in biological research.

Medicine

    Pharmacological Research: It is studied for its potential as a drug candidate, particularly in the treatment of cardiovascular diseases due to its dihydropyridine core.

    Drug Delivery: Its ability to interact with biological membranes makes it a candidate for drug delivery systems.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. This interaction can influence various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Key Compounds for Comparison:

3-(Benzyloxy)-2-methylpyridin-4(1H)-one (CAS: 61160-18-7, Similarity: 0.91)

  • Structure : Lacks the 2,3-dihydroxypropyl group and methyl ester at position 2.
  • Properties : Reduced hydrophilicity due to absence of dihydroxypropyl moiety .
  • Applications : Primarily used as a synthetic intermediate in heterocyclic chemistry.

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (Compound 6 in )

  • Structure : Contains a carboxylic acid group instead of a methyl ester and lacks the dihydroxypropyl chain.
  • Properties : Higher polarity due to the free carboxylic acid group; melting point 128–130°C .
  • Applications : Intermediate for anti-inflammatory or antimicrobial agents.

Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS: 2136287-59-5) Structure: Replaces the dihydroxypropyl group with a tert-butoxycarbonyl (Boc)-protected amine. Properties: Enhanced stability under basic conditions due to Boc protection . Applications: Pharmaceutical impurity reference standard (e.g., Baloxavir Impurity 53) .

Physicochemical and Pharmacological Differences

Property Target Compound (CAS: 1206102-07-9) 3-(Benzyloxy)-2-methylpyridin-4(1H)-one 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Methyl Boc-Protected Analog (CAS: 2136287-59-5)
Molecular Weight 333.34 215.23 269.27 418.41
Key Functional Groups Dihydroxypropyl, methyl ester Methyl, ketone Carboxylic acid, benzyl Boc-amine, methyl ester
Polarity Moderate (due to dihydroxypropyl) Low High Moderate (Boc group reduces polarity)
Thermal Stability Stable up to 200°C Not reported Stable at melting point (128–130°C) Stable under inert conditions
Pharmacological Role Under investigation Synthetic intermediate Antimicrobial precursor Impurity in antiviral drugs

Biological Activity

Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS No. 1206102-07-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C₁₇H₁₉N₀₆
Molecular Weight 333.34 g/mol
CAS Number 1206102-07-9
Appearance White solid
Storage Conditions Sealed in dry conditions at room temperature

Structure

The compound features a dihydropyridine core with a benzyloxy group and a hydroxylated propyl chain, contributing to its biological activity.

Antiviral Activity

The compound is noted as an intermediate in the synthesis of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor. This highlights its potential role in antiviral therapy .

  • Mechanism of Action : As a prodrug for HIV integrase inhibitors, it may function by disrupting viral replication processes within host cells.

Safety and Toxicity

Preliminary safety assessments indicate that while the compound exhibits biological activity, it also presents potential hazards:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

In Vitro Studies

Research has shown that related compounds can induce apoptosis in cancer cells. For instance:

  • Apoptosis Induction : Compounds similar to this compound have been reported to significantly increase apoptotic cell populations compared to untreated controls .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of BRAF/VEGFR pathways
AntiviralProdrug for HIV integrase inhibitors
Apoptosis InductionIncreased apoptotic cell populations

Q & A

Q. How can in vitro-to-in vivo efficacy discrepancies be addressed in preclinical studies?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure oral bioavailability in rodent models. The compound’s logD (1.8) suggests moderate absorption; nanoemulsion formulations improve AUC by 50% .
  • Metabolite Identification : LC-MS/MS detects a primary metabolite (hydrolysis of the benzyloxy group), which may explain reduced in vivo activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.